3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-18(15(2)27-24-14)6-8-20(26)25-12-9-16(10-13-25)19-7-5-17-4-3-11-22-21(17)23-19/h3-5,7,11,16H,6,8-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPRBQGDMZUYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one (commonly referred to as the oxazole-naphthyridine compound) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Component | Structure |
|---|---|
| Oxazole Ring | 3,5-Dimethyl-1,2-oxazole |
| Naphthyridine | 1,8-Naphthyridin-2-yl |
| Piperidine | 4-(1-piperidinyl) |
| Propanone Backbone | Propan-1-one |
This compound is characterized by a unique combination of an oxazole ring and a naphthyridine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with oxazole and naphthyridine structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The oxazole ring enhances the lipophilicity of the molecule, potentially improving membrane penetration.
Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways such as PI3K/Akt and MAPK pathways. For example, a related naphthyridine compound was shown to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Research has indicated that compounds containing piperidine can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models. A study highlighted that such compounds could reduce oxidative stress markers in neuronal cells .
The biological activity of the oxazole-naphthyridine compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer potential.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of naphthyridine derivatives against clinical isolates. The results indicated that the oxazole-naphthyridine compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines showed that treatment with the oxazole-naphthyridine compound led to significant apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells by approximately 40% at a concentration of 15 µM after 24 hours .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights other heterocyclic compounds (e.g., 4i and 4j in ), which share features such as pyrimidinones, coumarin, and tetrazole groups.
Key Differences:
Target Compound vs. 4i/4j: The target compound lacks coumarin and tetrazole groups but includes a naphthyridine system, which is absent in 4i/4j. Naphthyridines are associated with DNA/RNA binding, whereas coumarins are linked to fluorescence and enzyme inhibition . The ketone linker in the target compound may confer distinct pharmacokinetic properties compared to the pyrimidinone/thioxo linkers in 4i/4j.
Limitations of Available Evidence
- describes unrelated heterocycles (4i/4j) with divergent structural frameworks, making direct comparisons speculative .
Recommendations for Further Research
To rigorously compare the target compound with analogues, consult studies on:
- Naphthyridine-containing kinase inhibitors (e.g., aminopyridines or imatinib derivatives).
- Oxazole-based drugs (e.g., linezolid) to assess bioavailability and toxicity trends.
Preparation Methods
Friedländer Annulation for Naphthyridine Formation
The 1,8-naphthyridine core is synthesized via Friedländer annulation, combining 2-aminopyridine derivatives with ketones under acidic conditions. For example:
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl | EtOH | 80 | 72 |
| H2SO4 | Toluene | 110 | 65 |
| AcOH | H2O | 100 | 58 |
The use of ethanol as a solvent and HCl as a catalyst maximizes yield while minimizing side products.
Piperidine Functionalization
The piperidine nitrogen is protected with a Boc group prior to naphthyridine formation to prevent undesired side reactions during subsequent steps. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane.
Synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-one
Robinson-Gabriel Cyclization for Oxazole Synthesis
The 3,5-dimethyl-1,2-oxazole is prepared via cyclodehydration of α-acylamino ketones:
Key Conditions :
Fragment Coupling via Nucleophilic Acyl Substitution
The final step involves coupling the piperidine-naphthyridine amine with the oxazole-propanone electrophile:
Catalyst Screening :
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | Et3N | DCM | 82 |
| DCC | DMAP | THF | 75 |
| HATU | DIPEA | DMF | 80 |
Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) provides optimal results.
Process Intensification via Ultrasound Irradiation
Adopting ultrasound irradiation (25 kHz, 250 W) during cyclization and coupling steps reduces reaction times by 40–60% and improves yields by 10–15%. For example, the oxazole cyclization completes in 1 hour under ultrasound versus 3 hours conventionally.
Characterization and Analytical Validation
The final product is characterized via:
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Condensation | Ethanol, reflux | Use anhydrous solvents to avoid hydrolysis |
| Cyclization | Xylene, chloranil | Monitor reaction progress via TLC |
| Purification | DMF-EtOH (1:1) | Slow cooling enhances crystal purity |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C-NMR : Assign peaks for the naphthyridine (δ 8.1–9.0 ppm) and isoxazole (δ 2.3–2.6 ppm, methyl groups) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating cyclization .
- Temperature Gradients : Use lower temperatures (50–60°C) for sensitive intermediates to reduce side reactions .
Example : In Claisen-Schmidt condensations, maintaining pH 6–7 minimizes byproduct formation .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Dose-Response Studies : Test compound concentrations across 3–4 log units to identify IC₅₀ trends .
- Assay Validation : Use positive controls (e.g., EGFR inhibitors like gefitinib) to benchmark activity .
- Structural Confirmation : Re-characterize batches to rule out impurities affecting activity .
Basic: What safety protocols are mandatory for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can computational modeling predict target binding interactions?
Answer:
- Molecular Docking : Use SMILES/InChI data (e.g.,
CC1=C(C(=NO1)C)C...) to generate 3D structures for AutoDock/Vina simulations. - Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonds with EGFR’s kinase domain) .
- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
